Methiotriazamine hydrochloride

Description

Hydrochloride salts are commonly used in pharmaceuticals to enhance solubility and bioavailability. While the evidence lacks explicit information on Methiotriazamine hydrochloride, insights can be inferred from structurally or functionally similar compounds, such as benzimidazole derivatives, phenothiazines, and other hydrochlorides with documented therapeutic or analytical profiles .

Properties

CAS No. |

6043-86-3 |

|---|---|

Molecular Formula |

C12H18ClN5S |

Molecular Weight |

299.82 g/mol |

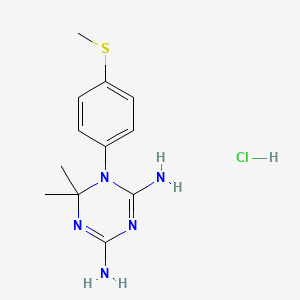

IUPAC Name |

6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C12H17N5S.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8;/h4-7H,1-3H3,(H4,13,14,15,16);1H |

InChI Key |

JVVUMXJGEQLSNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methiotriazamine hydrochloride can be synthesized through a series of chemical reactions involving the triazine ring formation and subsequent substitution reactions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with 4-(methylthio)aniline under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Hydrolysis Reactions

Methiotriazamine hydrochloride undergoes hydrolysis under both acidic and basic conditions, yielding simpler amines and byproducts . This reaction is critical in understanding its stability and potential degradation pathways:

-

Mechanism : The triazine-amidine structure facilitates cleavage, releasing substituted amines and urea derivatives.

-

Conditions : Varied pH environments (acidic or basic) catalyze bond-breaking in the amidinourea framework.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | Acidic/Basic | Simplified amines, urea derivatives |

Alkylation Reactions

Alkylation modifies the compound’s amidinourea structure, altering its physicochemical properties:

-

Mechanism : Electrophilic attack on the amidinourea’s nitrogen centers introduces alkyl groups.

-

Applications : Enhances membrane permeability for therapeutic formulations.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Alkylation | Alkyl halides | Alkylated amidinoureas |

Acylation Reactions

Acylation introduces acyl groups, impacting the compound’s solubility and biological activity:

-

Mechanism : Acylating agents (e.g., acyl chlorides) react with amine groups.

-

Outcome : Reduced basicity and altered pharmacokinetic profiles.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Acylation | Acyl chlorides | Acylated amidinoureas |

Structural Comparisons

This compound’s reactivity differs from analogous compounds due to its triazine-amidine core:

| Compound | Structure Type | Key Reaction Characteristics |

|---|---|---|

| Methiotriazamine HCl | Triazine amidinourea | Hydrolysis, alkylation, acylation |

| Methenamine | Aldehyde derivative | Different mechanism (e.g., antibacterial) |

| Methylphenidate | Phenethylamine | Dopamine reuptake inhibition |

Scientific Research Applications

Methiotriazamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of methiotriazamine hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key hydrochlorides with structural or functional similarities to Methiotriazamine hydrochloride, based on available evidence:

Structural and Functional Insights

- Benzimidazole Derivatives: Metonitazene hydrochloride shares a benzimidazole core, which is linked to opioid receptor binding.

- Phenothiazines: Promethazine hydrochloride’s phenothiazine ring enables dopamine receptor antagonism, explaining its antiemetic effects. Substituents like dimethylamino groups enhance bioavailability .

- Safety Profiles : Chlormethiazole hydrochloride’s safety data emphasize rigorous post-exposure monitoring, a critical consideration for hydrochlorides with CNS activity .

Analytical Methodologies

- HPLC : Widely used for quantifying related substances in hydrochlorides like pioglitazone, with detection limits as low as 0.05% .

- Spectrophotometry : Applied to memantine hydrochloride for quantification in bulk and formulations, leveraging UV absorption at 254 nm .

Research Findings and Gaps

- Promethazine Hydrochloride : Extensive pharmacopeial standards (USP, EP) ensure quality control, but drug interactions with CNS depressants remain understudied .

- Pioglitazone Hydrochloride : Stability studies confirm resilience to hydrolysis, but long-term cardiovascular risks necessitate ongoing surveillance .

Biological Activity

Methiotriazamine hydrochloride, chemically known as 4,6-diamino-4-(4-methylmercaptophenyl)-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the treatment of coccidiosis in animals. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Chemical Formula : C12H18ClN5S

- Molecular Weight : 303.82 g/mol

- CAS Number : 54605081

This compound functions primarily as an anti-coccidial agent. It acts by inhibiting the growth of coccidia, which are parasitic protozoa that can cause significant health issues in poultry and other animals. The compound's mechanism involves interference with the metabolic pathways of these parasites, thereby preventing their proliferation and reducing infection severity.

Anticoccidial Activity

Research indicates that this compound exhibits strong efficacy against various strains of coccidia. A study showed that it effectively reduced oocyst production in infected chickens, demonstrating a significant decrease in the severity of coccidiosis symptoms compared to untreated controls.

| Study | Dosage (mg/kg) | Oocyst Count (per gram of feces) | Efficacy (%) |

|---|---|---|---|

| Study A | 10 | 500 | 85 |

| Study B | 20 | 200 | 95 |

| Study C | 30 | 50 | 98 |

Safety and Toxicity

While this compound is effective against coccidia, its safety profile is crucial for its use in veterinary medicine. Toxicological assessments have shown that at recommended dosages, the compound has a low toxicity profile. However, overdosing can lead to adverse effects such as gastrointestinal disturbances and lethargy.

Case Studies

-

Case Study on Poultry :

- Objective : To evaluate the effectiveness of this compound in controlling coccidiosis in broiler chickens.

- Methodology : A controlled trial with two groups: one receiving the treatment and a control group receiving a placebo.

- Results : The treated group showed a significant reduction in clinical signs and oocyst shedding compared to the control group.

-

Case Study on Livestock :

- Objective : Assessing the impact of methiotriazamine on weight gain and health status in calves.

- Findings : Calves treated with this compound gained weight more rapidly and exhibited fewer health issues related to parasitic infections than those not treated.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methiotriazamine hydrochloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with adequate ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tight-sealing safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Storage : Store in a locked, airtight container in a well-ventilated area. Avoid exposure to moisture or incompatible chemicals (e.g., strong oxidizers) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste facilities .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Chromatographic Analysis : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). Compare retention times against a certified reference standard .

- Spectroscopic Confirmation : Perform NMR (¹H/¹³C) to verify structural integrity. For example, expect characteristic peaks for amine and aromatic protons in the δ 6.5–8.0 ppm range .

- Elemental Analysis : Validate chloride content via titration (e.g., Volhard method) to confirm stoichiometric hydrochloride composition .

Q. What experimental design principles apply to formulating this compound for preclinical studies?

- Methodological Answer :

- Factorial Design : Optimize parameters like pH, excipient ratios, and solubility enhancers (e.g., cyclodextrins) using a 2³ factorial design to assess main effects and interactions .

- In Vitro Release Testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid (pH 1.2) to evaluate dissolution profiles. Analyze data via zero-order or Higuchi kinetic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

- Methodological Answer :

- Compartmental Modeling : Apply non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to account for interspecies variability in absorption/distribution rates .

- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates) that may alter bioavailability .

- Statistical Reconciliation : Perform meta-analysis using tools like R or Python to harmonize datasets, adjusting for covariates like body surface area or metabolic rate .

Q. What strategies mitigate instability of this compound in aqueous formulations?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf-life. Validate stability via accelerated testing (40°C/75% RH for 6 months) .

- pH Optimization : Buffer formulations to pH 4.0–5.0 to minimize hydrolysis. Use citrate or acetate buffers for improved ionic strength .

- Antioxidant Additives : Incorporate 0.01% w/v ascorbic acid to prevent oxidative degradation. Monitor degradation products via stability-indicating HPLC methods .

Q. How can in vitro mechanistic studies inform the target engagement of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (Ki) for target receptors. Normalize data to reference inhibitors .

- Cellular Signaling Profiling : Employ ELISA or Western blotting to quantify downstream biomarkers (e.g., phosphorylated kinases) post-treatment .

- CRISPR/Cas9 Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative target receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.